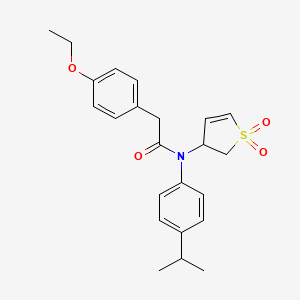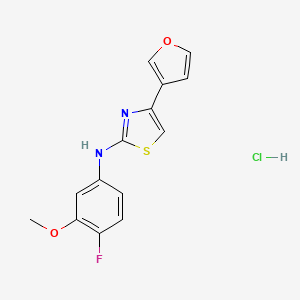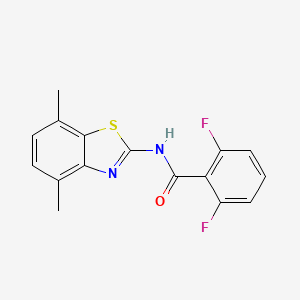![molecular formula C24H23ClFN7O B2355439 2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-56-8](/img/structure/B2355439.png)
2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a multifaceted compound featuring both aromatic and heterocyclic structures. Its distinct molecular architecture allows it to interact with a variety of biological targets, making it a subject of interest in numerous scientific fields.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of this compound typically starts with 2-chloro-6-fluorobenzoic acid. This acid undergoes a series of reactions such as amination, cyclization, and coupling reactions to form the desired product. The process often includes:
Chlorination and fluorination reactions to introduce the chloro and fluoro groups.
Coupling with pyrazolo[3,4-d]pyrimidine derivatives under specific catalytic conditions to form the core structure.
Reaction with 4-phenylpiperazine to introduce the piperazine ring.
Industrial production methods: Industrially, the production scale involves batch processes in controlled environments to ensure purity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are optimized for large-scale production, with purification steps including recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of reactions:
Oxidation: The compound can undergo oxidation reactions typically with agents like hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions might involve hydrogenation, yielding amines from nitro groups.
Substitution: Halogen groups (chloro, fluoro) are prone to nucleophilic substitution under basic conditions, forming various derivatives.
Common reagents and conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major products formed:
Hydroxylated and reduced derivatives of the original compound, each having different potential biological activities.
Applications De Recherche Scientifique
Chemistry: This compound serves as a building block for synthesizing more complex molecules, enabling the study of structure-activity relationships.
Biology: It’s utilized in studies to understand its interactions with various biological macromolecules, including proteins and enzymes.
Medicine: Potential therapeutic applications include acting as a lead compound in the development of new pharmaceuticals, particularly targeting neurological or oncological pathways.
Industry: Its unique chemical properties are exploited in the manufacturing of specialty chemicals and in material science research.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific molecular targets:
Molecular targets: Often involves binding to receptor sites on proteins, modulating their activity.
Pathways involved: Can include inhibition of enzyme activity, altering signal transduction pathways, or interfering with DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives:
2-chloro-6-fluoro-N-(2-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2-chloro-6-fluoro-N-(2-(4-(phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
These compounds share structural similarities but differ in their side groups and specific substitutions, which can result in differing biological activities and physical properties, making each unique for targeted applications.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN7O/c25-19-7-4-8-20(26)21(19)24(34)27-9-10-33-23-18(15-30-33)22(28-16-29-23)32-13-11-31(12-14-32)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,27,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRIGRKNSVZELN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=C(C=CC=C5Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)
![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)
![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)
![9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2355360.png)
![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)

![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)


